molecular formula C14H13F3N2O3 B2496707 4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 956263-78-8

4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid

Cat. No.: B2496707
CAS No.: 956263-78-8
M. Wt: 314.264
InChI Key: YHAXOANCHSNRJX-UHFFFAOYSA-N
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Description

4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid is a useful research compound. Its molecular formula is C14H13F3N2O3 and its molecular weight is 314.264. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c15-14(16,17)12-10(2-1-7-20)8-19(18-12)11-5-3-9(4-6-11)13(21)22/h3-6,8,20H,1-2,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAXOANCHSNRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C(=N2)C(F)(F)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid is a compound with significant potential in pharmacological applications due to its unique structural features and biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H14F3N2O3C_{13}H_{14}F_3N_2O_3, with a molecular weight of approximately 300.25 g/mol. The presence of the trifluoromethyl group is noteworthy as it often enhances the lipophilicity and biological activity of organic compounds.

PropertyValue
Molecular FormulaC₁₃H₁₄F₃N₂O₃
Molecular Weight300.25 g/mol
CAS Number[Not Available]

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on:

  • Metabotropic Glutamate Receptors (mGluRs) : Research indicates that compounds similar to this structure can act as allosteric modulators of mGluRs, enhancing glutamate signaling without direct agonist activity . This modulation can have implications for treating neurological disorders such as anxiety and schizophrenia.
  • Antioxidant Activity : The presence of the hydroxyl group may contribute to its antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in biological systems .

Biological Activity Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Neuroprotective Effects

A study on structurally related pyrazole derivatives demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. These compounds exhibited significant reductions in cell death and improved neuronal function in vitro .

Case Study 2: Anticancer Potential

Another research project investigated the anticancer properties of pyrazole derivatives, revealing that they could inhibit cancer cell proliferation through apoptosis induction. This mechanism was linked to the modulation of cell signaling pathways associated with cell survival and death .

Pharmacological Applications

The compound's potential applications span various therapeutic areas:

  • Neurology : As an allosteric modulator of mGluRs, it may be beneficial in treating conditions like anxiety disorders and schizophrenia.
  • Oncology : Its anticancer properties suggest it could serve as a lead compound for developing new cancer therapies.
  • Antioxidant Therapy : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound discussed may also share these properties, warranting further investigation into its efficacy against different cancer types.

Anti-inflammatory Effects

Compounds containing pyrazole moieties have been reported to possess anti-inflammatory properties. The presence of the trifluoromethyl group is hypothesized to enhance these effects by modulating inflammatory pathways. Experimental data from related compounds suggest that they can effectively reduce markers of inflammation in vitro and in vivo.

Antimicrobial Activity

The structural characteristics of 4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid may also confer antimicrobial properties. Research on similar pyrazole derivatives indicates potential effectiveness against various bacterial strains, including resistant forms. This application is particularly relevant in the context of increasing antibiotic resistance.

Material Science Applications

Beyond biological applications, this compound may find utility in material science due to its unique electronic properties imparted by the trifluoromethyl group. Such compounds are often explored for their potential as advanced materials in electronics or as additives in polymer formulations.

Case Studies

  • Anticancer Activity :
    • A study focused on similar pyrazole derivatives demonstrated their effectiveness against prostate cancer cells through mechanisms involving apoptosis and cell signaling pathway modulation .
  • Anti-inflammatory Research :
    • Investigations into the anti-inflammatory effects of related compounds highlighted their ability to decrease pro-inflammatory cytokines in cellular models .
  • Antimicrobial Efficacy :
    • Research showed that certain pyrazole-based compounds exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, indicating a promising avenue for therapeutic development against infections .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the sulfur atom (if present) or electron-rich aromatic positions. Common reagents include:

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes thioether groups to sulfoxides or sulfones.

  • Ozone in methanol induces cleavage of double bonds in conjugated systems.

Example :

ThioethermCPBA, DCMSulfoxide/Sulfone\text{Thioether} \xrightarrow{\text{mCPBA, DCM}} \text{Sulfoxide/Sulfone}

Reduction Reactions

Reductive modifications typically target ketones, nitro groups, or unsaturated bonds:

  • Sodium borohydride (NaBH4_4) in methanol reduces carbonyl groups to secondary alcohols.

  • Catalytic hydrogenation (H2_2, Pd/C) saturates double bonds in the pyrido-pyrimidine core.

Key Product :
Reduction of the pyrimidine ring’s carbonyl group yields dihydro derivatives with altered biological activity.

Substitution Reactions

The chlorine atom on the 3-chlorobenzyl group is susceptible to nucleophilic aromatic substitution (NAS):

  • Ammonia/amines replace chlorine under basic conditions (K2_2CO3_3, DMF).

  • Thiols substitute chlorine via SNAr mechanisms, forming thioether linkages.

Conditions :

  • Solvent: DMF or DMSO

  • Temperature: 80–100°C

  • Catalyst: None required for electron-deficient aryl chlorides.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura with arylboronic acids introduces aryl groups at reactive positions.

  • Buchwald-Hartwig amination installs amino groups on the pyrimidine ring .

Typical Conditions :
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